molecular formula C7H9N3O B13942799 3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one

3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13942799
M. Wt: 151.17 g/mol
InChI Key: UPHKOOIVQBDQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Azetidinyl)-4(3H)-pyrimidinone is a heterocyclic compound that features both azetidine and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azetidinyl)-4(3H)-pyrimidinone typically involves the formation of the azetidine ring followed by the construction of the pyrimidinone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidin-3-ols can be treated with sulfenes to form azetidinyl mesylates, which are then used as intermediates for further reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azetidinyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the azetidine or pyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

3-(3-Azetidinyl)-4(3H)-pyrimidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Azetidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Azetidinyl)-4(3H)-pyrimidinone is unique due to the combination of the azetidine and pyrimidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-(azetidin-3-yl)pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c11-7-1-2-8-5-10(7)6-3-9-4-6/h1-2,5-6,9H,3-4H2

InChI Key

UPHKOOIVQBDQJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=NC=CC2=O

Origin of Product

United States

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